
Tyrosinkinase-Inhibitor
Übersicht
Beschreibung
Tyrosinkinase-Inhibitoren sind pharmazeutische Medikamente, die die Aktivität von Tyrosinkinasen hemmen, Enzyme, die für die Aktivierung vieler Proteine durch Signaltransduktionskaskaden verantwortlich sind. Diese Enzyme fügen dem Protein eine Phosphatgruppe hinzu (Phosphorylierung), ein Schritt, den Tyrosinkinase-Inhibitoren hemmen. Tyrosinkinase-Inhibitoren werden hauptsächlich als Antikrebsmittel eingesetzt und haben die Ergebnisse bei verschiedenen Krebsarten, einschließlich chronischer myeloischer Leukämie, deutlich verbessert .
Wissenschaftliche Forschungsanwendungen
Classification of Tyrosine Kinase Inhibitors
- Receptor Tyrosine Kinase Inhibitors : Target transmembrane receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
- Non-Receptor Tyrosine Kinase Inhibitors : Act on cytoplasmic kinases involved in signaling pathways.
- Dual-Specificity Kinase Inhibitors : Affect both serine/threonine and tyrosine phosphorylation.
Cancer Treatment
TKIs have revolutionized the treatment landscape for various malignancies:
- Chronic Myelogenous Leukemia (CML) : Imatinib was the first TKI approved for CML, targeting the BCR-ABL fusion protein. Its introduction has significantly improved patient outcomes .
- Non-Small Cell Lung Cancer (NSCLC) : Drugs like gefitinib and osimertinib target specific mutations in EGFR, providing effective treatment options for patients with advanced disease .
- HER2-Positive Breast Cancer : Trastuzumab, a TKI targeting HER2, has become a cornerstone in treating this subtype of breast cancer, enhancing survival rates significantly .
Angiogenesis Inhibition
TKIs such as apatinib inhibit angiogenesis by blocking VEGFR signaling. This application has been explored in various solid tumors:
- Case Study : A 91-year-old patient with recurrent Merkel cell carcinoma showed a complete response to apatinib after four months of therapy, demonstrating its potential utility beyond traditional cancers .
Research Trends and Future Directions
- Resistance Mechanisms : Genetic mutations such as T790M can render first-generation TKIs ineffective. New generation TKIs are being developed to target these mutations specifically .
- Combination Therapies : Ongoing studies are investigating the efficacy of combining TKIs with other therapeutic modalities to enhance treatment outcomes and manage resistance .
Case Study 1: Apatinib in Merkel Cell Carcinoma
A patient with recurrent Merkel cell carcinoma received apatinib after surgery. The treatment led to a complete response within four months. Despite some manageable side effects like hypertension and proteinuria, the patient achieved 27 months of progression-free survival .
Case Study 2: Dasatinib in Chronic Myelogenous Leukemia
A patient who intermittently stopped dasatinib therapy maintained a deep molecular response for 18 months without treatment. Upon relapse, reinitiating dasatinib at a lower dose resulted in a major molecular response .
Wirkmechanismus
Target of Action
Tyrosine kinase inhibitors (TKIs) are a class of drugs that inhibit tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades . They play a key role in the regulation of a variety of transduction pathways . The proteins are activated by adding a phosphate group to the protein (phosphorylation), a step that TKIs inhibit . Abnormal expression of tyrosine kinases usually leads to cell proliferation disorders, and is closely related to tumor invasion, metastasis, and tumor angiogenesis .
Mode of Action
TKIs work by blocking tyrosine kinase enzymes that regulate cell growth . They compete with ATP for the ATP binding site of tyrosine kinase and reduce tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . This targeted therapy identifies and attacks specific types of cancer cells while causing less damage to normal cells .
Biochemical Pathways
TKIs affect several biochemical pathways. These include the RAS/RAF/MEK/ERK pathways; the PI3K/AKT/mTOR pathway; and the STAT3 pathway that regulates the expression of c-Myc and Cyclin D1 . They can affect cell adhesion, mobility, proliferation, and angiogenesis . By blocking these pathways, TKIs inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of TKIs involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The pharmacokinetics of TKIs can be influenced by various factors, including drug-drug interactions, hepatic and renal function, and genetic polymorphisms of drug-metabolizing enzymes and transporters .
Result of Action
The result of TKIs’ action is the inhibition of cancer cell proliferation. By blocking the action of tyrosine kinase enzymes on cells, TKIs stop the growth of cancer cells . They have demonstrated significant efficacy against various types of cancers through molecular targeting mechanisms . Despite their significant efficacy, tkis administration is associated with challenges, including inconsistencies between observed food effect and labeling administration, challenges of concomitant administration with acid-reducing agents (ara), pill burden, and dosing frequency .
Action Environment
The action environment of TKIs refers to the conditions under which they exert their effects. This includes the tumor microenvironment, which can influence the action, efficacy, and stability of TKIs . For instance, the suppressive immune microenvironment of renal cell carcinoma and its surrounding tissue is an important cause of disease progression and therapeutic tolerance . Therefore, understanding the action environment of TKIs is crucial for optimizing their therapeutic effects.
Biochemische Analyse
Biochemical Properties
Tyrosine kinase inhibitors interact with a variety of enzymes, proteins, and other biomolecules. They act as competitive inhibitors of the binding of adenosine triphosphate (ATP) to tyrosine kinases . They can also act as analogs of tyrosine, blocking the activity of tyrosine kinases and inhibiting cell proliferation .
Cellular Effects
Tyrosine kinase inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by inhibiting the phosphorylation of proteins, thereby disrupting cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of tyrosine kinase inhibitors involves their binding to tyrosine kinases, inhibiting their activity . This prevents the phosphorylation of proteins, disrupting signal transduction cascades . This can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Tyrosine kinase inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eine Methode zur Herstellung von Tyrosinkinase-Inhibitoren besteht in der Verwendung von 1,1-Cyclopropandicarbonsäurediester als Rohmaterial. Diese Verbindung wird in 1-((4-((6,7-Dimethoxychinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropanformiathäther umgewandelt, der dann hydrolysiert und mit p-Fluoranilin umgesetzt wird, um Cabozantinib zu erhalten. Die Reaktionsbedingungen sind mild und die Synthesekosten sind relativ niedrig, was sie für die industrielle Produktion geeignet macht .
Industrielle Produktionsmethoden: Die industrielle Produktion von Tyrosinkinase-Inhibitoren beinhaltet häufig die Festphasenextraktion im Mischmodus (SPE) zur bioanalytischen Probenvorbereitung. Diese Methode erzielt eine hohe Rückgewinnung und Selektivität verschiedener kleinmolekularer onkologischer Therapeutika aus Plasma unter Verwendung von SPE-Sorbentien im Mischmodus .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tyrosinkinase-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Ameisensäure, Methanol und verschiedene organische Lösungsmittel. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um eine optimale Reaktionsausbeute zu gewährleisten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel die pharmazeutisch wirksamen Stoffe (API), die spezifische Tyrosinkinasen hemmen, die an der Proliferation von Krebszellen beteiligt sind.
Vergleich Mit ähnlichen Verbindungen
Imatinib: The first tyrosine kinase inhibitor discovered, targeting the Bcr-Abl protein in chronic myelogenous leukemia.
Dasatinib, Nilotinib, Bosutinib, Ponatinib: Second- and third-generation inhibitors designed to overcome resistance to imatinib.
Uniqueness: Tyrosine kinase inhibitors are unique in their ability to selectively target specific tyrosine kinases, minimizing the risk of adverse effects compared to traditional chemotherapy. They have revolutionized cancer treatment by providing more effective and less toxic therapeutic options .
Biologische Aktivität
Tyrosine kinase inhibitors (TKIs) represent a significant advancement in targeted cancer therapy, primarily due to their ability to interfere with the signaling pathways that regulate cell proliferation, survival, and migration. This article delves into the biological activity of TKIs, highlighting their mechanisms of action, therapeutic applications, resistance mechanisms, and associated case studies.
Overview of Tyrosine Kinases
Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins, playing a crucial role in various cellular processes such as growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in oncogenesis, making them prime targets for therapeutic intervention.
TKIs function by competitively inhibiting the binding of ATP to the kinase domain, thereby blocking the phosphorylation of target proteins. This inhibition can lead to:
- Reduced cell proliferation : TKIs can halt the growth of cancer cells by disrupting key signaling pathways.
- Induction of apoptosis : By blocking survival signals, TKIs can promote programmed cell death in malignant cells.
- Inhibition of angiogenesis : Some TKIs target vascular endothelial growth factor receptors (VEGFRs), thereby impeding the formation of new blood vessels that tumors require for growth.
Types of Tyrosine Kinase Inhibitors
TKIs can be categorized into two main types:
- Small Molecule Inhibitors : These are typically orally administered drugs that penetrate cells easily.
- Monoclonal Antibodies : These larger molecules target specific receptors on the surface of cancer cells.
Type | Examples | Mechanism |
---|---|---|
Small Molecule Inhibitors | Imatinib, Erlotinib | ATP-competitive inhibition |
Monoclonal Antibodies | Trastuzumab, Cetuximab | Block receptor-ligand interactions |
Case Study: Chronic Myeloid Leukemia (CML)
A notable case involved a patient with CML who voluntarily discontinued TKI therapy after achieving deep molecular remission. Despite a relapse detected 18 months later, she maintained normal blood counts for an extended period without treatment. Transcriptome analysis revealed significant immune activity during this period, suggesting potential for immune surveillance in TKI discontinuation scenarios .
Research Findings
- Efficacy in Solid Tumors : TKIs such as erlotinib and osimertinib have shown substantial efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients harboring specific mutations like T790M .
- Resistance Mechanisms : Resistance to TKIs can arise through various mechanisms including secondary mutations in the target kinase or activation of alternative signaling pathways. For instance, mutations like C797S have been identified as critical factors contributing to resistance .
- Adverse Effects : While TKIs are effective, they are also associated with a range of side effects including cardiovascular complications such as hypertension and atrial fibrillation, particularly noted with agents like dasatinib and ponatinib .
Eigenschaften
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVTRMHYNEBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648066 | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021950-26-4 | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.